molecular formula C14H21NO4S B7507330 N-[(3,4-dimethoxyphenyl)methyl]-2-(2-hydroxyethylsulfanyl)propanamide

N-[(3,4-dimethoxyphenyl)methyl]-2-(2-hydroxyethylsulfanyl)propanamide

Cat. No. B7507330
M. Wt: 299.39 g/mol
InChI Key: NGTLCZQHVAFOPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,4-dimethoxyphenyl)methyl]-2-(2-hydroxyethylsulfanyl)propanamide, also known as DMAPT, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. DMAPT has been found to exhibit anti-cancer, anti-inflammatory, and anti-angiogenic properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-2-(2-hydroxyethylsulfanyl)propanamide is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway, which plays a key role in inflammation and cancer progression. N-[(3,4-dimethoxyphenyl)methyl]-2-(2-hydroxyethylsulfanyl)propanamide has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-[(3,4-dimethoxyphenyl)methyl]-2-(2-hydroxyethylsulfanyl)propanamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the production of reactive oxygen species (ROS) in cancer cells. N-[(3,4-dimethoxyphenyl)methyl]-2-(2-hydroxyethylsulfanyl)propanamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(3,4-dimethoxyphenyl)methyl]-2-(2-hydroxyethylsulfanyl)propanamide is its ability to inhibit the growth of a wide range of cancer cells, making it a promising candidate for drug development. However, N-[(3,4-dimethoxyphenyl)methyl]-2-(2-hydroxyethylsulfanyl)propanamide has some limitations for lab experiments, including its low solubility in water and its instability in solution.

Future Directions

There are several future directions for research on N-[(3,4-dimethoxyphenyl)methyl]-2-(2-hydroxyethylsulfanyl)propanamide. One area of interest is the development of more stable and water-soluble derivatives of N-[(3,4-dimethoxyphenyl)methyl]-2-(2-hydroxyethylsulfanyl)propanamide that can be used in clinical trials. Another area of research is the investigation of the potential of N-[(3,4-dimethoxyphenyl)methyl]-2-(2-hydroxyethylsulfanyl)propanamide in combination with other anti-cancer drugs. Finally, there is a need for further research on the mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-2-(2-hydroxyethylsulfanyl)propanamide and its effects on different types of cancer cells.

Synthesis Methods

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-2-(2-hydroxyethylsulfanyl)propanamide involves a multi-step process that starts with the reaction of 3,4-dimethoxybenzyl chloride with sodium hydride to form 3,4-dimethoxybenzyl alcohol. This is followed by the reaction of the alcohol with thioacetic acid to form the thioester, which is then reacted with 2-bromoethanol to form N-[(3,4-dimethoxyphenyl)methyl]-2-(2-hydroxyethylsulfanyl)propanamide.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-2-(2-hydroxyethylsulfanyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of a wide range of cancer cells, including breast, ovarian, lung, prostate, and pancreatic cancer cells. N-[(3,4-dimethoxyphenyl)methyl]-2-(2-hydroxyethylsulfanyl)propanamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(2-hydroxyethylsulfanyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-10(20-7-6-16)14(17)15-9-11-4-5-12(18-2)13(8-11)19-3/h4-5,8,10,16H,6-7,9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTLCZQHVAFOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=C(C=C1)OC)OC)SCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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